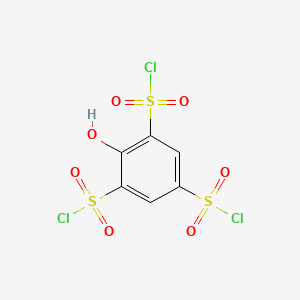
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride (2-HBT) is a compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 297.8 g/mol. 2-HBT is soluble in water, ethanol, and diethyl ether and has a melting point of 157-160°C. It is commonly used as a reagent in the synthesis of organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds.
Mécanisme D'action
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is an anionic reagent, meaning it can react with other compounds to form an ionic bond. In the synthesis of organic compounds, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% acts as a leaving group, allowing other molecules to attach to it. This is known as nucleophilic substitution, and it is the basis for many reactions in organic chemistry.
Biochemical and Physiological Effects
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is not known to have any direct biochemical or physiological effects. It is not known to be toxic, and it does not interact with any known biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is a versatile reagent that is easy to use in the laboratory. It is stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive compared to other reagents. However, it is not as reactive as some other reagents, which may limit its usefulness in certain applications.
Orientations Futures
The use of 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% in scientific research is likely to continue to expand in the future. It could be used in the synthesis of new organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds. Additionally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% could be used in the synthesis of new drugs and polymers. In the future, it may also be used in the development of new materials with unique properties. Finally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% could be used in the development of new fluorescent probes for use in spectroscopy.
Méthodes De Synthèse
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is synthesized by the reaction of 1,3,5-benzenetrisulfonyl chloride with 2-hydroxybenzylamine. The reaction is carried out in a solvent such as acetonitrile, dichloromethane, or dimethylformamide. The reaction is typically carried out at room temperature and the product is isolated by filtration or crystallization.
Applications De Recherche Scientifique
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds. 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is also used in the synthesis of organic fluorophores, which are used in fluorescence spectroscopy. Additionally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is used in the synthesis of drugs, polymers, and other materials.
Propriétés
IUPAC Name |
2-hydroxybenzene-1,3,5-trisulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O7S3/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIHVADDSTILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)S(=O)(=O)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzene-1,3,5-trisulfonyl trichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)






![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)



![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)